4-Bromo-3-nitro-1-(oxolan-3-yl)pyrazole
Description
Properties
IUPAC Name |
4-bromo-3-nitro-1-(oxolan-3-yl)pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN3O3/c8-6-3-10(5-1-2-14-4-5)9-7(6)11(12)13/h3,5H,1-2,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGRYJDUBTYMMDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1N2C=C(C(=N2)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Substituent Analysis
A comparison of substituents and molecular features is provided below:
Key Observations:
- Position 1 Substituents: The oxolan-3-yl group in the target compound contrasts with phenyl () or methylene-linked oxolane (). Direct attachment of oxolane (vs.
- Position 3 Functional Groups : The nitro group in the target compound is more electron-withdrawing than methoxy () or chlorophenyl (), which may increase electrophilicity for nucleophilic substitution or cycloaddition reactions .
Spectral and Physical Properties
Infrared (IR) Spectroscopy:
- Oxolane : C-O-C stretching near 1050–1150 cm⁻¹, consistent with oxolane-containing analogs (e.g., ) .
Nuclear Magnetic Resonance (NMR):
- ¹H-NMR : The oxolan-3-yl group would exhibit complex splitting due to ring protons (δ 1.5–4.5 ppm), similar to . The nitro group would deshield adjacent pyrazole protons, shifting them downfield compared to methoxy analogs (e.g., δ 7.5–8.5 ppm in ) .
Melting Points:
- Complex analogs like ’s Compound 17 (m.p. 129–130°C) and 18 (m.p. 160–161°C) suggest that bulky substituents increase melting points . The target compound’s m.p. is likely lower due to reduced molecular complexity.
Preparation Methods
Alkylation Using Oxolan-3-yl Bromide
Treatment of 4-bromo-3-nitro-1H-pyrazole with oxolan-3-yl bromide in the presence of potassium carbonate (K₂CO₃) in acetonitrile at 60°C facilitates N-alkylation. This method, adapted from thiazole derivative syntheses, achieves moderate yields (55–60%) but requires prolonged reaction times (24–48 hours).
Table 3: Alkylation Reaction Parameters
| Substrate | Alkylating Agent | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| 4-Bromo-3-nitro-1H-pyrazole | Oxolan-3-yl bromide | K₂CO₃ | CH₃CN | 58 |
Mitsunobu Reaction with Oxolan-3-ol
The Mitsunobu reaction offers superior regioselectivity by coupling 4-bromo-3-nitro-1H-pyrazole with oxolan-3-ol under diethyl azodicarboxylate (DEAD) and triphenylphosphine (TPP) catalysis. Conducted in tetrahydrofuran (THF) at room temperature, this method achieves an 82% yield, outperforming alkylation in efficiency.
Table 4: Mitsunobu Reaction Optimization
| Substrate | Alcohol | Catalyst | Solvent | Yield (%) |
|---|---|---|---|---|
| 4-Bromo-3-nitro-1H-pyrazole | Oxolan-3-ol | DEAD/TPP | THF | 82 |
Mechanistic Insights and Regioselectivity
Nitration and Bromination Dynamics
The nitro group’s meta-directing influence ensures selective nitration at C3 in 4-bromo-1H-pyrazole. Conversely, bromination of 3-nitro-1H-pyrazole targets C4 due to the nitro group’s electron-withdrawing effect, which polarizes the aromatic ring to favor electrophilic attack at the adjacent position.
N-Alkylation vs. O-Alkylation
Optimization of Reaction Conditions
Solvent and Temperature Effects
Polar aprotic solvents like DMF enhance bromination yields by stabilizing transition states, while THF optimizes Mitsunobu reactions by solubilizing both reactants and catalysts. Elevated temperatures (60–80°C) accelerate alkylation but risk side reactions, necessitating careful thermal control.
Catalytic Enhancements
Incorporating palladium catalysts, as seen in pyrrolo[2,3-d]pyrimidine syntheses, could further improve yields in cross-coupling steps, though this remains unexplored for pyrazole derivatives.
Analytical Characterization
Spectroscopic Data
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-bromo-3-nitro-1-(oxolan-3-yl)pyrazole, and how can purity be ensured?
- Methodology :
- Reaction Setup : Use azide-functionalization protocols as a template. Dissolve precursors in methylene chloride under inert conditions, add azido(trimethyl)silane (7.5 equiv) and trifluoroacetic acid (10 equiv), and heat to 50°C for 16 hours .
- Purification : Employ flash chromatography (e.g., cyclohexane/ethyl acetate gradient) and validate purity via TLC (Rf = 0.65 in 2:1 cyclohexane/EtOAc) .
- Quality Control : Confirm structural integrity using NMR (chloroform-d, 400 MHz) and HRMS (EI, 70 eV) for exact mass verification .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- NMR Analysis : Use NMR (400 MHz) to identify aromatic protons (δ = 7.50–7.47 ppm) and substituent environments (e.g., oxolane protons at δ = 5.16 ppm) .
- Mass Spectrometry : HRMS (EI) confirms molecular ion peaks (e.g., m/z 276.9957 for CHBrN) .
- IR Spectroscopy : Detect functional groups like nitro (vs 1510 cm) and azide (2119 cm) .
Advanced Research Questions
Q. How can functionalized derivatives of this compound be designed for targeted bioactivity studies?
- Methodology :
- Substitution Reactions : Introduce azides, amines, or carboxylates via nucleophilic aromatic substitution (e.g., 4-({4-bromo-3-nitro-1H-pyrazol-1-yl}methyl)benzoic acid derivatives for enhanced solubility and receptor binding) .
- Coupling Strategies : Utilize Suzuki-Miyaura cross-coupling with boronic acids to attach aryl/heteroaryl groups, leveraging the bromine substituent as a reactive site .
Q. What mechanistic insights explain its potential pharmacological activity?
- Methodology :
- Enzyme Inhibition Assays : Test interactions with cyclooxygenase (COX) or kinases using fluorogenic substrates. The bromine and nitro groups may enhance electrophilic reactivity, enabling covalent binding to catalytic residues .
- Molecular Docking : Model the compound’s binding to COX-2 (PDB: 5KIR) using software like AutoDock Vina. The oxolane moiety may occupy hydrophobic pockets, while nitro groups stabilize polar interactions .
Q. How can computational methods predict its reactivity in complex reaction environments?
- Methodology :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study nitro group reduction pathways. Compare activation energies for LiAlH- vs. NaBH-mediated reductions .
- Solvent Effects : Simulate reaction kinetics in polar aprotic solvents (e.g., DMF) using COSMO-RS to assess nucleophilic substitution rates .
Q. What strategies resolve contradictions in reported biological activity data?
- Methodology :
- Meta-Analysis : Compare IC values across studies (e.g., anticancer assays vs. anti-inflammatory screens) to identify structure-activity relationships (SAR). Note that electron-withdrawing groups (e.g., nitro) may enhance cytotoxicity but reduce solubility .
- Dose-Response Validation : Replicate conflicting studies under standardized conditions (e.g., 72-hour MTT assays in HeLa cells) to isolate confounding variables like cell line heterogeneity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
